

Application Notes: Utilizing Rp-cAMPS for Kinase Research

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Compound of Interest

Compound Name: *Rp-cAMPS sodium salt*

Cat. No.: *B560382*

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Introduction

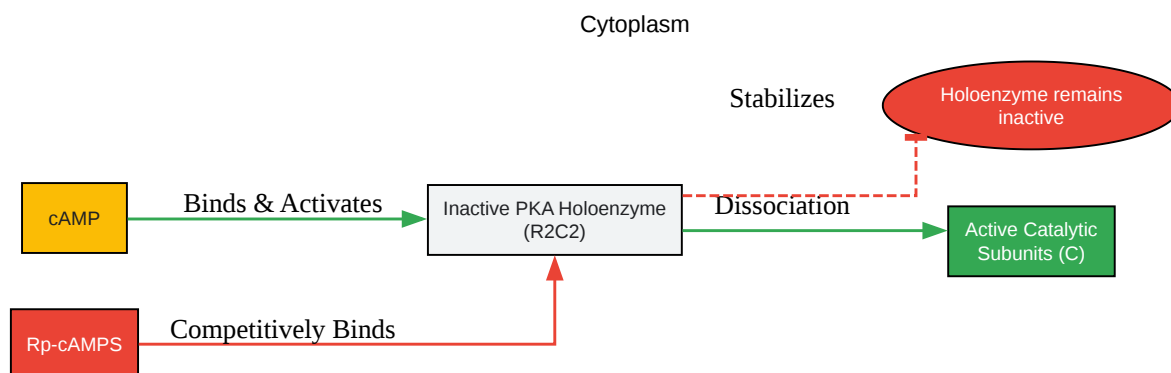
Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-cAMPS), is a pivotal chemical tool for investigating the cyclic AMP (cAMP) signaling pathway. As a competitive antagonist of cAMP, Rp-cAMPS provides researchers with a method to specifically inhibit the activation of cAMP-dependent Protein Kinase A (PKA). PKA is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, gene transcription, and cell growth.[1][2][3] Understanding the role of PKA in these pathways is fundamental, and Rp-cAMPS is an indispensable tool for dissecting its specific contributions.

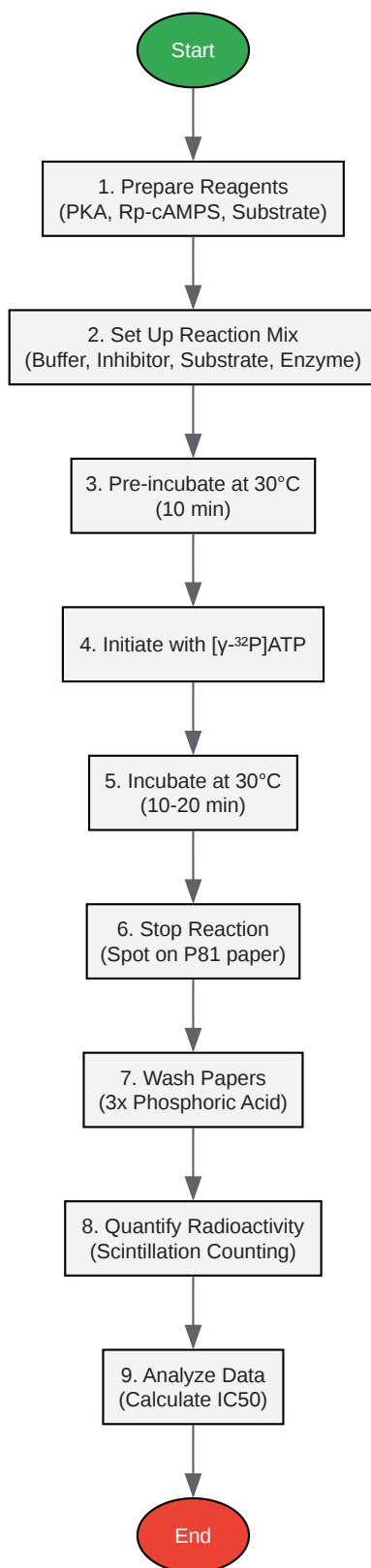
Mechanism of Action

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[4][5] The binding of the second messenger cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active monomeric catalytic subunits.[2][4] These active C-subunits can then phosphorylate specific substrate proteins on serine or threonine residues.[2]

Rp-cAMPS is a phosphorothioate analog of cAMP where an equatorial oxygen atom in the phosphate ring is replaced by sulfur. It competitively binds to the cAMP-binding sites on the PKA regulatory subunits.[4][6][7] However, unlike cAMP, the binding of Rp-cAMPS does not induce the necessary conformational change to release the catalytic subunits.[7][8] This effectively "locks" the PKA holoenzyme in its inactive state, preventing downstream phosphorylation events.[7][9] A key advantage of Rp-cAMPS is its resistance to hydrolysis by

phosphodiesterases (PDEs), ensuring greater stability and a longer duration of action in experimental systems compared to cAMP.[6][10]





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